2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Lipophilicity optimization Drug-likeness profiling Oral bioavailability prediction

2-Fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 899983-14-3) is a synthetic small molecule belonging to the N-(benzo[d]thiazol-2-yl)benzamide chemotype, a scaffold recognized for its potential in anticancer and kinase-targeted drug discovery programs. The compound features an ortho-fluorine substituent on the benzamide phenyl ring and a 4-methylthio (-SMe) group on the benzothiazole core, creating a substitution pattern that distinguishes it from both unsubstituted and mono-substituted analogs in commercially available screening libraries.

Molecular Formula C15H11FN2OS2
Molecular Weight 318.38
CAS No. 899983-14-3
Cat. No. B2471435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS899983-14-3
Molecular FormulaC15H11FN2OS2
Molecular Weight318.38
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C15H11FN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19)
InChIKeySPFCEFMYUPRINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 899983-14-3): Strategic Procurement Guide for Benzothiazole-Amide Research Compounds


2-Fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 899983-14-3) is a synthetic small molecule belonging to the N-(benzo[d]thiazol-2-yl)benzamide chemotype, a scaffold recognized for its potential in anticancer and kinase-targeted drug discovery programs [1]. The compound features an ortho-fluorine substituent on the benzamide phenyl ring and a 4-methylthio (-SMe) group on the benzothiazole core, creating a substitution pattern that distinguishes it from both unsubstituted and mono-substituted analogs in commercially available screening libraries . With a molecular weight of 318.4 Da, a calculated logP of approximately 4.19, and a topological polar surface area (tPSA) of 41 Ų, this compound occupies physicochemical space consistent with lead-like properties for oral bioavailability optimization [2]. The benzothiazole-amide class has demonstrated antiproliferative activity against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines, with certain congeners exhibiting pro-apoptotic effects at 10 µM concentrations [1].

Why Generic Benzothiazole-Amide Substitution Fails: Structural Differentiation Evidence for 2-Fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 899983-14-3)


Benzothiazole-amide derivatives are not functionally interchangeable despite sharing a common core scaffold. Systematic structure-activity relationship (SAR) studies within the N-1,3-benzothiazol-2-ylbenzamide series have established that the position and electronic nature of substituents on both the benzothiazole and benzamide rings profoundly dictate antiproliferative potency and mechanism of action [1]. In the Corbo et al. (2016) study, the presence of a chlorine atom at position 6 of the benzothiazole nucleus was critical for antiproliferative activity against HepG2 cells, whereas fluorine substitution at the same position (series 2) yielded compounds with considerably reduced activity [1]. The target compound uniquely combines an ortho-fluoro benzamide with a 4-methylthio benzothiazole—a pairing absent from the systematically evaluated compound libraries. The methylthio substituent at position 4 introduces distinct electronic and steric properties compared to the more commonly employed 4-methyl, 4-chloro, or 6-fluoro benzothiazole analogs, while the ortho-fluoro benzamide motif influences both hydrogen-bonding capacity and metabolic vulnerability relative to unsubstituted or para-substituted benzamide congeners . These structural features preclude reliable performance extrapolation from generic benzothiazole-amide analogs and necessitate compound-specific evaluation.

Quantitative Differentiation Evidence: 2-Fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide vs. Closest Structural Analogs


Physicochemical Property Differentiation: LogP and tPSA Comparison vs. 4-Methyl Analog

The target compound, 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, exhibits a calculated logP of 4.19 and a tPSA of 41 Ų [1]. Its closest commercially cataloged analog, 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (Hit2Lead SC-7908578), has a logP of 3.74 and tPSA of 42 Ų—a difference of +0.45 logP units and -1 Ų tPSA . The increased lipophilicity arises from the replacement of the 4-methyl group (-CH₃) with a 4-methylthio group (-SCH₃), which adds polarizable sulfur electron density while maintaining a comparable hydrogen-bond acceptor count . This logP shift places the target compound closer to the upper boundary of Lipinski-compliant oral drug space (logP < 5), potentially enhancing membrane permeability while requiring careful solubility assessment.

Lipophilicity optimization Drug-likeness profiling Oral bioavailability prediction

Ortho-Fluoro Benzamide Substitution: Conformational and Metabolic Advantages over Unsubstituted Benzamide Analogs

The ortho-fluoro substituent on the benzamide ring of the target compound introduces a critical conformational bias and metabolic shield absent in the unsubstituted analog N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide. Ortho-fluorination of benzamides is a well-established medicinal chemistry strategy: the fluorine atom imposes a torsional preference that favors co-planarity between the amide carbonyl and the aryl ring, while the strong C-F bond (bond dissociation energy ≈ 485 kJ/mol vs. ≈ 413 kJ/mol for C-H) resists cytochrome P450-mediated oxidative metabolism at the ortho position [1]. In the broader benzothiazole-amide class, compounds bearing fluorine atoms on the benzamide ring (series 2 in Corbo et al., 2016) exhibited distinct antiproliferative profiles compared to their chlorine- or unsubstituted counterparts, with the position of fluorine substitution (ortho vs. para vs. benzothiazole-embedded) critically influencing biological outcome [2]. The target compound's ortho-fluoro benzamide configuration has not been directly evaluated in published antiproliferative assays, representing a structurally distinct entry relative to the 4-fluoro, 6-fluoro, and non-fluorinated benzothiazole-amides that dominate the published literature.

Metabolic stability Conformational restriction Fluorine medicinal chemistry

Methylthio Substituent Effects: Sulfur-Mediated Polarizability and Oxidative Metabolism Distinction vs. 4-Methyl Benzothiazole Analogs

The 4-methylthio (-SCH₃) substituent on the benzothiazole core differentiates the target compound from the 4-methyl (-CH₃) analog (Hit2Lead SC-7908578) through two pharmacologically relevant mechanisms. First, the divalent sulfur atom introduces greater atomic polarizability (sulfur atomic polarizability ≈ 2.90 ų vs. carbon ≈ 1.76 ų), which can enhance van der Waals interactions with hydrophobic protein binding pockets [1]. Second, the methylthio group is a known substrate for flavin-containing monooxygenases (FMOs) and cytochrome P450s, undergoing S-oxidation to form sulfoxide and sulfone metabolites—a metabolic pathway that is distinct from the benzylic hydroxylation typical of 4-methyl substituents [2]. This differential metabolic fate can result in a unique pharmacokinetic profile and metabolite safety liability profile compared to methyl-substituted analogs. In published SAR studies, small alterations in benzothiazole substitution patterns (e.g., 6-chloro vs. 6-fluoro) produced marked differences in antiproliferative activity, with chlorine at position 6 yielding ≥70% HepG2 growth inhibition at 10 µM while fluorine at the same position showed considerably reduced activity [3], underscoring the sensitivity of this scaffold to substituent identity.

Sulfur medicinal chemistry Polarizability CYP450 metabolism

Scaffold Positional Differentiation: Ortho-Fluoro Benzamide vs. Meta-Fluoro and Para-Fluoro Analogs in Benzothiazole-Amide Series

Within the commercially cataloged benzothiazole-amide chemical space, three positional isomers bearing a single fluorine atom on the benzamide ring are accessible: ortho-fluoro (target compound), meta-fluoro (e.g., 3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide), and para-fluoro analogs. Published SAR data on the N-1,3-benzothiazol-2-ylbenzamide series demonstrate that the position of halogen substitution critically modulates biological activity. In the Corbo et al. (2016) study, compounds with chlorine at position 6 of the benzothiazole (series 1) achieved ≥70% HepG2 cell growth inhibition, whereas the corresponding 6-fluoro series (series 2) showed considerably reduced activity [1], establishing that even single-atom halogen substitutions at the same position can determine active vs. inactive classification. The target compound's ortho-fluoro configuration places the electronegative fluorine atom adjacent to the amide linkage, where it can engage in intramolecular F···H-N hydrogen bonding and restrict amide bond rotation—effects that the meta-fluoro and para-fluoro isomers cannot recapitulate [2]. This conformational restriction may influence target binding in a manner not achievable with the alternative positional isomers.

Positional isomer SAR Fluorine substitution effects Antiproliferative activity

Optimal Research Application Scenarios for 2-Fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 899983-14-3)


Benzothiazole-Amide SAR Library Expansion with Ortho-Fluoro/4-Methylthio Dual Substitution

This compound is best deployed as a structurally unique entry in medium-to-large benzothiazole-amide screening libraries. Its ortho-fluoro/4-methylthio substitution pattern fills a gap in publicly available compound collections, which are predominantly populated with 6-chloro, 6-fluoro, 4-methyl, and unsubstituted benzothiazole-amides . When paired with its 4-methyl analog (Hit2Lead SC-7908578) and positional fluorine isomers, this compound enables systematic evaluation of the 4-methylthio pharmacophore and fluorine positional effects within a single chemotype . The ZINC database confirms commercial availability from multiple screening compound suppliers .

Kinase Inhibitor Hit Identification and Pharmacophore Modeling

Benzothiazole-containing compounds have established precedent as kinase inhibitor scaffolds, with N-(thiazol-2-yl)-2-thiophene carboxamide derivatives demonstrating low nanomolar affinity for Abl kinase in cell-free assays . The target compound's benzothiazole-amide architecture, combined with its distinctive ortho-fluoro and 4-methylthio substituents, offers a pharmacophore extension opportunity for kinase programs where ATP-binding site interactions benefit from sulfur-mediated polarizability and fluorinated conformational control. The compound's physicochemical profile (logP 4.19, tPSA 41 Ų) aligns with typical kinase inhibitor chemical space, making it suitable for virtual screening and pharmacophore modeling campaigns .

Metabolic Stability and CYP450 Liability Profiling of Ortho-Fluoro/Methylthio-Containing Chemical Probes

The compound's dual metabolic soft spots—ortho-fluoro benzamide (resistant to oxidative defluorination but capable of amide hydrolysis) and 4-methylthio benzothiazole (susceptible to S-oxidation)—make it a valuable probe substrate for profiling cytochrome P450 and flavin monooxygenase activity in hepatic microsome or hepatocyte assays . Direct comparison with its 4-methyl analog can quantify the metabolic liability differential introduced by sulfur-for-carbon substitution at the benzothiazole 4-position, generating translatable design principles for sulfur-containing heterocycle optimization .

Quote Request

Request a Quote for 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.